![molecular formula C23H29FN2OS B5110218 N-(4-fluorobenzyl)-3-{1-[4-(methylthio)benzyl]-4-piperidinyl}propanamide](/img/structure/B5110218.png)
N-(4-fluorobenzyl)-3-{1-[4-(methylthio)benzyl]-4-piperidinyl}propanamide
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Overview
Description
N-(4-fluorobenzyl)-3-{1-[4-(methylthio)benzyl]-4-piperidinyl}propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in the field of medicine. This compound is known for its ability to interact with certain receptors in the body, which makes it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-3-{1-[4-(methylthio)benzyl]-4-piperidinyl}propanamide involves its interaction with certain receptors in the body. This compound is known to act as a partial agonist at the dopamine D2 and D3 receptors, which are involved in the regulation of mood and behavior. It also acts as a partial agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-fluorobenzyl)-3-{1-[4-(methylthio)benzyl]-4-piperidinyl}propanamide are still being studied. However, it has been shown to have an effect on the levels of certain neurotransmitters in the brain, such as dopamine and serotonin. This compound has also been shown to have an effect on the activity of certain brain regions that are involved in the regulation of mood and behavior.
Advantages and Limitations for Lab Experiments
The advantages of using N-(4-fluorobenzyl)-3-{1-[4-(methylthio)benzyl]-4-piperidinyl}propanamide in lab experiments include its ability to interact with certain receptors in the body, which makes it a promising candidate for the development of new drugs. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of N-(4-fluorobenzyl)-3-{1-[4-(methylthio)benzyl]-4-piperidinyl}propanamide. These include further studies on its mechanism of action, potential side effects, and toxicity. Additionally, this compound could be studied for its potential application in the treatment of other medical conditions such as Parkinson's disease and addiction. Further research could also focus on the development of new drugs based on the structure of this compound.
Synthesis Methods
The synthesis of N-(4-fluorobenzyl)-3-{1-[4-(methylthio)benzyl]-4-piperidinyl}propanamide involves the reaction of 4-fluorobenzylamine with 4-(methylthio)benzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 4-piperidinylpropanoyl chloride to yield the final product. The purity of the product can be improved through various purification techniques such as recrystallization or column chromatography.
Scientific Research Applications
N-(4-fluorobenzyl)-3-{1-[4-(methylthio)benzyl]-4-piperidinyl}propanamide has been studied for its potential application in the treatment of various medical conditions such as depression, anxiety, and schizophrenia. This compound has been shown to interact with certain receptors in the brain, such as the dopamine and serotonin receptors, which are involved in the regulation of mood and behavior.
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-[1-[(4-methylsulfanylphenyl)methyl]piperidin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN2OS/c1-28-22-9-4-20(5-10-22)17-26-14-12-18(13-15-26)6-11-23(27)25-16-19-2-7-21(24)8-3-19/h2-5,7-10,18H,6,11-17H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOFHZDTYYBZGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCC(CC2)CCC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-3-{1-[4-(methylthio)benzyl]-4-piperidinyl}propanamide |
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